molecular formula C14H19NO2 B3110519 Benzyl 2-(piperidin-4-yl)acetate CAS No. 180182-05-2

Benzyl 2-(piperidin-4-yl)acetate

Cat. No.: B3110519
CAS No.: 180182-05-2
M. Wt: 233.31 g/mol
InChI Key: SINAXRLQVIULMJ-UHFFFAOYSA-N
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Description

Benzyl 2-(piperidin-4-yl)acetate is a chemical compound that features a benzyl group attached to a 2-(piperidin-4-yl)acetate moiety. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products

Biochemical Analysis

Biochemical Properties

Benzyl 2-(piperidin-4-yl)acetate, as a piperidine derivative, may interact with various enzymes, proteins, and other biomolecules. Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Piperidine derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(piperidin-4-yl)acetate typically involves the esterification of 2-(piperidin-4-yl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced purification techniques like chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(piperidin-4-yl)acetate is unique due to its specific combination of a benzyl group and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2-piperidin-4-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINAXRLQVIULMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302444
Record name Phenylmethyl 4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180182-05-2
Record name Phenylmethyl 4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180182-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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